N-[(2-methoxy-6-methylphenyl)methyl]-1,2-dimethylpiperidin-4-amine
Description
N-[(2-methoxy-6-methylphenyl)methyl]-1,2-dimethylpiperidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a methoxy-methylphenyl group, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-[(2-methoxy-6-methylphenyl)methyl]-1,2-dimethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-12-6-5-7-16(19-4)15(12)11-17-14-8-9-18(3)13(2)10-14/h5-7,13-14,17H,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKLXLUPVDUKCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C)NCC2=C(C=CC=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxy-6-methylphenyl)methyl]-1,2-dimethylpiperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-6-methylbenzyl chloride and 1,2-dimethylpiperidine.
Reaction Conditions: The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under reflux conditions. A base like sodium hydride (NaH) is used to deprotonate the piperidine, facilitating nucleophilic substitution with the benzyl chloride.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxy-6-methylphenyl)methyl]-1,2-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group, forming a simpler amine.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of simpler amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-[(2-methoxy-6-methylphenyl)methyl]-1,2-dimethylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-methoxy-6-methylphenyl)methyl]-1,2-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methoxyphenyl)methyl]-1,2-dimethylpiperidin-4-amine
- N-[(2-methylphenyl)methyl]-1,2-dimethylpiperidin-4-amine
- N-[(2-methoxy-6-methylphenyl)methyl]-1-methylpiperidin-4-amine
Uniqueness
N-[(2-methoxy-6-methylphenyl)methyl]-1,2-dimethylpiperidin-4-amine is unique due to the specific substitution pattern on the piperidine ring and the presence of the methoxy-methylphenyl group. This structural uniqueness can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
